molecular formula C11H21NO2 B2719911 Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate CAS No. 2307758-74-1

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate

Cat. No.: B2719911
CAS No.: 2307758-74-1
M. Wt: 199.294
InChI Key: WCPOCOGPKKHOIS-IUCAKERBSA-N
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Description

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is substituted at the 2 and 3 positions with a methyl group and a car

Biological Activity

Tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine carboxylic acids. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

  • Molecular Formula : C13_{13}H23_{23}N1_{1}O2_{2}
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1312455-22-3

The compound features a tert-butyl group, which provides steric hindrance, influencing its reactivity and biological interactions.

Synthetic Methods

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : Using methods such as cyclization of appropriate precursors.
  • Introduction of the Tert-butyl Group : Utilizing tert-butyl chloroformate in the presence of a base like triethylamine.
  • Carboxylation : Introducing the carboxylate group through carboxylation reactions with carbon dioxide or derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's structure allows it to engage in hydrogen bonding and nucleophilic attacks due to the presence of an amino group and a carboxylate moiety.

Therapeutic Potential

  • Neuroprotective Effects : Research indicates that derivatives of this compound can exhibit neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. In vitro studies have shown that such compounds can inhibit amyloidogenesis and reduce oxidative stress markers like malondialdehyde (MDA) in cell cultures .
  • Cognitive Enhancement : In vivo studies suggest that certain derivatives may improve cognitive functions by modulating acetylcholinesterase activity, which is crucial for neurotransmission .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamatePiperidine derivativeModerate protective effect against oxidative stress
Tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylatePiperidine derivativePotential therapeutic properties in drug synthesis

Study on Neuroprotective Effects

A study published in Molecules demonstrated that a derivative of this compound exhibited moderate protective activity in astrocytes stimulated with amyloid beta 1-42. The findings indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals in treated cultures . However, the in vivo efficacy was less pronounced compared to established treatments like galantamine.

Pharmacokinetics and Binding Affinity

Research has also focused on improving the binding affinity and pharmacokinetics of compounds related to this compound. Modifications to the scaffold have shown enhanced effectiveness in targeting specific biological pathways associated with neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl (2S,3S)-2-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOCOGPKKHOIS-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307758-74-1
Record name rac-tert-butyl (2R,3R)-2-methylpiperidine-3-carboxylate
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